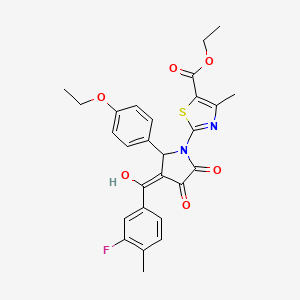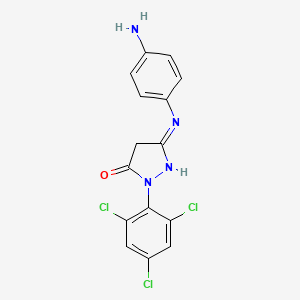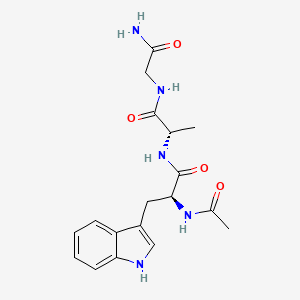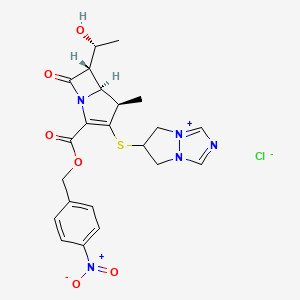
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a xanthene core substituted with bulky tert-butyl and dimethyl groups, along with phosphine ligands attached to phenoxyphenyl groups. Its structure imparts significant steric hindrance, making it an interesting subject for research in coordination chemistry and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through the condensation of appropriate aromatic aldehydes with phenols under acidic conditions. The tert-butyl and dimethyl groups are introduced via Friedel-Crafts alkylation reactions.
The phosphine ligands are then attached through a series of substitution reactions. The phenoxyphenyl groups are introduced using nucleophilic aromatic substitution, where phenol derivatives react with halogenated phosphines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents play a crucial role in enhancing the efficiency of the reactions. The final product is purified using techniques such as recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) undergoes various chemical reactions, including:
Oxidation: The phosphine ligands can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the xanthene core or the phosphine ligands.
Substitution: The phenoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated phosphines, phenol derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include phosphine oxides, reduced xanthene derivatives, and substituted phenoxyphenyl phosphines.
Applications De Recherche Scientifique
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its bulky structure provides steric protection to metal centers, enhancing the stability and selectivity of catalytic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to absorb and emit light.
Medicine: Explored for its potential in drug delivery systems, where the phosphine ligands can interact with biological molecules.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) involves its interaction with metal centers in coordination complexes. The phosphine ligands donate electron density to the metal, stabilizing the complex and facilitating catalytic reactions. The xanthene core provides a rigid framework that influences the spatial arrangement of the ligands, affecting the overall reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in coordination chemistry and catalysis.
Xantphos: A bidentate ligand with a xanthene backbone, similar to the compound but with different substituents.
BINAP: A chiral diphosphine ligand used in asymmetric catalysis.
Uniqueness
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) is unique due to its bulky tert-butyl and dimethyl groups, which provide significant steric hindrance. This steric protection enhances the stability of coordination complexes and influences the selectivity of catalytic reactions. Additionally, the phenoxyphenyl groups offer opportunities for further functionalization, making this compound versatile for various applications.
Propriétés
Formule moléculaire |
C71H64O5P2 |
|---|---|
Poids moléculaire |
1059.2 g/mol |
Nom IUPAC |
[5-bis(4-phenoxyphenyl)phosphanyl-2,7-ditert-butyl-9,9-dimethylxanthen-4-yl]-bis(4-phenoxyphenyl)phosphane |
InChI |
InChI=1S/C71H64O5P2/c1-69(2,3)49-45-63-67(65(47-49)77(59-37-29-55(30-38-59)72-51-21-13-9-14-22-51)60-39-31-56(32-40-60)73-52-23-15-10-16-24-52)76-68-64(71(63,7)8)46-50(70(4,5)6)48-66(68)78(61-41-33-57(34-42-61)74-53-25-17-11-18-26-53)62-43-35-58(36-44-62)75-54-27-19-12-20-28-54/h9-48H,1-8H3 |
Clé InChI |
IONKMVVOJGDNNY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6)OC7=C1C=C(C=C7P(C8=CC=C(C=C8)OC9=CC=CC=C9)C1=CC=C(C=C1)OC1=CC=CC=C1)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester](/img/structure/B12897489.png)
![2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one](/img/structure/B12897501.png)



![(Cis-3-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentyl)methanol](/img/structure/B12897527.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)





![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)
